molecular formula C11H12O2 B034386 Cyclopropyl(3-methoxyphenyl)methanone CAS No. 104271-41-2

Cyclopropyl(3-methoxyphenyl)methanone

Cat. No. B034386
M. Wt: 176.21 g/mol
InChI Key: DRJNYGMCZQPJDC-UHFFFAOYSA-N
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Description

Cyclopropyl(3-methoxyphenyl)methanone belongs to a class of organic compounds known for their cyclopropyl and methanone functional groups. These compounds have been studied for various chemical and biological properties.

Synthesis Analysis

Cyclopropyl(3-methoxyphenyl)methanone and its derivatives can be synthesized through various chemical reactions. For instance, Dwivedi et al. (2005) describe a high-yield synthesis of phenyl cyclopropyl methanones, which involves the reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone (Dwivedi et al., 2005).

Molecular Structure Analysis

The molecular structure of cyclopropyl(3-methoxyphenyl)methanone derivatives has been analyzed using various spectroscopic methods. For example, Lakshminarayana et al. (2009) provided a detailed crystal and molecular structure analysis of a similar compound, (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, using X-ray diffraction (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Various chemical reactions involving cyclopropyl(3-methoxyphenyl)methanone have been studied. For instance, Lim et al. (2002) explored the methanolysis of activated cyclopropanes under different conditions, leading to different products depending on whether acidic or basic conditions are used (Lim et al., 2002).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

cyclopropyl-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJNYGMCZQPJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505135
Record name Cyclopropyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(3-methoxyphenyl)methanone

CAS RN

104271-41-2
Record name Cyclopropyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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